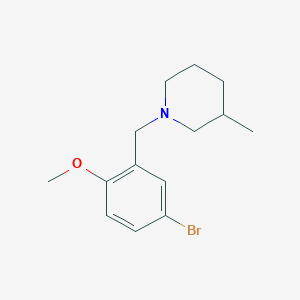
N~2~-(2,4-dichlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-3-pyridinylglycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-(2,4-dichlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-3-pyridinylglycinamide, also known as DCPG, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DCPG is a glycine transporter 1 (GlyT1) inhibitor that has been shown to improve cognitive function and reduce symptoms of schizophrenia in animal models.
Wirkmechanismus
N~2~-(2,4-dichlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-3-pyridinylglycinamide works by inhibiting the GlyT1 transporter, which is responsible for removing glycine from the synaptic cleft. By inhibiting GlyT1, N~2~-(2,4-dichlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-3-pyridinylglycinamide increases the availability of glycine in the synapse, which enhances NMDA receptor function and promotes synaptic plasticity. This mechanism of action has been shown to improve cognitive function and reduce symptoms of schizophrenia in animal models.
Biochemical and Physiological Effects:
N~2~-(2,4-dichlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-3-pyridinylglycinamide has been shown to have several biochemical and physiological effects, including increased synaptic plasticity, enhanced NMDA receptor function, and reduced neuroinflammation. These effects are thought to underlie the therapeutic potential of N~2~-(2,4-dichlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-3-pyridinylglycinamide in various neurological and psychiatric disorders.
Vorteile Und Einschränkungen Für Laborexperimente
N~2~-(2,4-dichlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-3-pyridinylglycinamide has several advantages for lab experiments, including its specificity for GlyT1 and its ability to enhance synaptic plasticity. However, N~2~-(2,4-dichlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-3-pyridinylglycinamide also has some limitations, including its poor solubility and potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for N~2~-(2,4-dichlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-3-pyridinylglycinamide research, including the development of more potent and selective GlyT1 inhibitors, the investigation of N~2~-(2,4-dichlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-3-pyridinylglycinamide's therapeutic potential in other neurological and psychiatric disorders, and the exploration of N~2~-(2,4-dichlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-3-pyridinylglycinamide's mechanism of action at the molecular level. Additionally, more studies are needed to determine the optimal dosage and administration of N~2~-(2,4-dichlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-3-pyridinylglycinamide for therapeutic use.
Synthesemethoden
N~2~-(2,4-dichlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-3-pyridinylglycinamide can be synthesized using a multistep process that involves the reaction of 2,4-dichlorobenzylamine with pyridine-3-carboxylic acid, followed by the introduction of a phenylsulfonyl group and a glycine residue. The final product is obtained through crystallization and purification.
Wissenschaftliche Forschungsanwendungen
N~2~-(2,4-dichlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-3-pyridinylglycinamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including schizophrenia, depression, and Alzheimer's disease. Animal studies have shown that N~2~-(2,4-dichlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-3-pyridinylglycinamide can improve cognitive function, reduce symptoms of schizophrenia, and enhance synaptic plasticity. Furthermore, N~2~-(2,4-dichlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-3-pyridinylglycinamide has been shown to have neuroprotective effects and can reduce neuroinflammation in animal models of Alzheimer's disease.
Eigenschaften
IUPAC Name |
2-[N-(benzenesulfonyl)-2,4-dichloroanilino]-N-pyridin-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2N3O3S/c20-14-8-9-18(17(21)11-14)24(28(26,27)16-6-2-1-3-7-16)13-19(25)23-15-5-4-10-22-12-15/h1-12H,13H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMCGGDZEEOSTGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CN=CC=C2)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{4-[2-(4-hydroxyphenyl)-5-phenyl-1H-imidazol-4-yl]phenyl}(phenyl)methanone](/img/structure/B5164062.png)
![4-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]-2-methylbenzene](/img/structure/B5164065.png)
![3-[1-(3-methylbenzoyl)-4-piperidinyl]-N-[3-(trifluoromethyl)benzyl]propanamide](/img/structure/B5164066.png)

![5-({2-[(4-benzyl-1-piperazinyl)methyl]-1,3-oxazol-4-yl}carbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B5164077.png)


![4-methoxy-N-{2-[(4-methylphenyl)thio]ethyl}benzamide](/img/structure/B5164110.png)
![2,4-di-tert-butyl-6-{[methyl(1-naphthylmethyl)amino]methyl}phenol](/img/structure/B5164128.png)

![2-{[3-(2-bromophenoxy)propyl]amino}ethanol](/img/structure/B5164138.png)

![N-({[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]amino}carbonothioyl)-4-ethoxy-3-nitrobenzamide](/img/structure/B5164165.png)
![5-[(5-iodo-2-furyl)methylene]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5164175.png)